Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol structure
892-48-8 structure
상품 이름:(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
CAS 번호:892-48-8
MF:C10H12ClN5O3
메가와트:285.686980247498
MDL:MFCD00049038
CID:724467
PubChem ID:5327118

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 화학적 및 물리적 성질

이름 및 식별자

    • Adenosine,5'-chloro-5'-deoxy-
    • 5'-Chloro-5'-deoxyadenosine
    • (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • 5'-Deoxy-5'-chloroadenosine
    • 5′-Chloro-5′-deoxyadenosine (ACI)
    • 5′-Deoxy-5′-chloroadenosine
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
    • 5'-CIDA
    • 892-48-8
    • 5'chloro-5'-deoxyadenosine
    • PD070072
    • F12250
    • CHEMBL404658
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
    • 5-Deoxy-5-chloroadenosine
    • SCHEMBL2116089
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol
    • CHEBI:47133
    • DS-8004
    • PDSP2_001052
    • BRN 0624885
    • ADENOSINE, 5'-CHLORO-5'-DEOXY-
    • AKOS016023925
    • CS-W000275
    • Q27120769
    • PDSP1_001068
    • DTXSID10875948
    • C19768
    • 5CD
    • IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • MFCD00049038
    • 5'-Chloroadenosine
    • MDL: MFCD00049038
    • 인치: 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
    • InChIKey: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • 미소: O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N

계산된 속성

  • 정밀분자량: 285.06300
  • 동위원소 질량: 285.0628670g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 338
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.3
  • 토폴로지 분자 극성 표면적: 119Ų

실험적 성질

  • 융해점: 187 °C (exothermic decomp onset @144.5 C)(lit.)
  • PSA: 119.31000
  • LogP: -0.15230

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 보안 정보

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049590-10g
5'-Chloro-5'-deoxyadenosine
892-48-8 96%
10g
¥169 2023-04-13
TRC
D232545-50g
5'-Deoxy-5'-chloroadenosine
892-48-8
50g
$431.00 2023-05-18
eNovation Chemicals LLC
D628740-100g
5'-CHLORO-5'-DEOXYADENOSINE
892-48-8 97%
100g
$600 2024-06-05
abcr
AB435972-100g
5'-Chloro-5'-deoxyadenosine, 95%; .
892-48-8 95%
100g
€241.30 2025-02-20
TRC
D232545-5g
5'-Deoxy-5'-chloroadenosine
892-48-8
5g
$ 75.00 2023-09-08
ChemScence
CS-W000275-10g
5'-Chloro-5'-deoxyadenosine
892-48-8 ≥96.0%
10g
$45.0 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY102618-25g
5’-Chloro-5’-deoxyadenosine
892-48-8 ≥95%
25g
¥806.0 2023-09-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3773-5G
5'-Chloro-5'-deoxyadenosine
892-48-8 >98.0%(T)(HPLC)
5g
¥220.00 2024-04-15
Ambeed
A134694-5g
5'-Chloro-5'-deoxyadenosine
892-48-8 97%
5g
$8.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ941-5g
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
892-48-8 97%
5g
¥198.0 2022-06-10

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  1 h, rt
참조
Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM Cosubstrate
Bobileva, Olga; Bobrovs, Raitis ; Kanepe, Iveta; Patetko, Liene; Kalnins, Gints; et al, ACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107

합성회로 2

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
참조
S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylation
McKean, Iain J. W.; Sadler, Joanna C.; Cuetos, Anibal; Frese, Amina; Humphreys, Luke D.; et al, Angewandte Chemie, 2019, 58(49), 17583-17588

합성회로 3

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
참조
Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1L
Liu, Tongchao; Ren, Huanming; Li, Cong; Chen, Guohua; Cheng, Maosheng; et al, Tetrahedron Letters, 2018, 59(4), 415-417

합성회로 4

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Acetonitrile ,  Pyridine ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
참조
Discovery of a Dual PRMT5-PRMT7 Inhibitor
Smil, David; Eram, Mohammad S.; Li, Fengling; Kennedy, Steven; Szewczyk, Magdalena M.; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 408-412

합성회로 5

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
참조
Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71
Drenichev, Mikhail S.; Oslovsky, Vladimir E.; Sun, Liang; Tijsma, Aloys; Kurochkin, Nikolay N.; et al, European Journal of Medicinal Chemistry, 2016, 111, 84-94

합성회로 6

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
참조
Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxide
Duclos, Richard I. Jr.; Cleary, Dillon C.; Catcott, Kalli C.; Zhou, Zhaohui Sunny, Journal of Sulfur Chemistry, 2015, 36(2), 135-144

합성회로 7

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
참조
Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovO
Sadler, Joanna C.; Chung, Chun-wa H.; Mosley, Julie E.; Burley, Glenn A. ; Humphreys, Luke D., ACS Chemical Biology, 2017, 12(2), 374-379

합성회로 8

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
참조
A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transfer
Sadler, Joanna C. ; Humphreys, Luke D.; Snajdrova, Radka; Burley, Glenn A., ChemBioChem, 2017, 18(11), 992-995

합성회로 9

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
참조
Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate
Sun, Huihua; Yeo, Wan Lin; Lim, Yee Hwee; Chew, Xinying; Smith, Derek John; et al, Angewandte Chemie, 2016, 55(46), 14277-14280

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE
sfd10496
순결:99.9%
재다:200kg
가격 ($):문의